molecular formula C10H13NO2 B13038619 (S)-2-Amino-2-(2,5-dimethylphenyl)aceticacidhcl

(S)-2-Amino-2-(2,5-dimethylphenyl)aceticacidhcl

Katalognummer: B13038619
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: AQGAYMKBJASMIE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a phenyl ring substituted with two methyl groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with stringent control over reaction conditions to ensure the purity and enantiomeric excess of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and methyl-substituted phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a building block for chiral drugs .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

(2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI-Schlüssel

AQGAYMKBJASMIE-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.